(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol
Description
(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol is a pyrrolidine-derived compound featuring a pentafluoroethyloxy substituent at the 4-position of the pyrrolidine ring and a methanol group at the 2-position. This structure combines fluorinated ether moieties with polar hydroxyl groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. Its unique electronic and steric properties arise from the electron-withdrawing pentafluoroethyloxy group, which may influence solubility, stability, and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H10F5NO2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H10F5NO2/c8-6(9,10)7(11,12)15-5-1-4(3-14)13-2-5/h4-5,13-14H,1-3H2 |
InChI Key |
GTJVFIABTBXPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1CO)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
(4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 235.15 g/mol
- CAS Number : 2060034-13-9
The compound features a pyrrolidine ring substituted with a pentafluoroethoxy group, which is significant for its interaction with biological targets.
Research indicates that (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol may interact with various biological pathways. Notably, it has been studied for its effects on the TRPV1 receptor, which is involved in pain perception and inflammatory responses.
TRPV1 Receptor Modulation
The TRPV1 receptor is a well-known target for pain management therapies. Studies suggest that compounds like (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol may act as antagonists or modulators of this receptor, potentially providing relief from neuropathic pain and inflammatory conditions .
Biological Activity Summary Table
Case Studies and Research Findings
- Pain Management Studies
- Anti-HIV Activity
- Antibacterial Properties
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to modulate enzyme activities. Specifically, it interacts with alcohol dehydrogenase, which is crucial for the metabolism of alcohols in the body. This interaction can influence various metabolic pathways, making it a candidate for drug development targeting alcohol-related disorders.
Drug Design
The unique structural characteristics of (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol enhance its binding affinity to biological targets. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, including increased bioavailability and metabolic stability. This compound's potential as a building block in synthesizing complex therapeutic agents is noteworthy.
Case Study 1: Enzyme Interaction Studies
A study focused on the interaction of (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol with alcohol dehydrogenase demonstrated significant modulation of enzyme activity. The results indicated that the compound could alter the enzyme's conformation upon binding, thereby influencing its catalytic efficiency. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.
| Parameter | Value |
|---|---|
| Enzyme Activity Modulation | Significant |
| Binding Affinity | High |
| Therapeutic Potential | Promising |
Case Study 2: Comparative Analysis with Similar Compounds
In comparative studies with structurally similar compounds, (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol exhibited distinct interaction profiles due to its stereochemistry. The enantiomeric forms of similar compounds demonstrated varying biological activities, highlighting the critical role of chirality in drug design and efficacy.
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol | (S) | High |
| (2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | (R) | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
- Structure: Features a pyrrolidine ring linked to a phenylcyclopropyl group and a tert-butylphenoxy substituent.
- Synthesis: Prepared via a multi-step procedure involving cyclopropane ring formation and phenol coupling (Procedure B), achieving a 71% yield after column chromatography .
- Key Differences: Substituents: Compound A has a bulky tert-butylphenoxy group and a phenylcyclopropyl moiety, whereas (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol uses a fluorinated ether and a simpler methanol group. Reactivity: The pentafluoroethyloxy group in the target compound enhances electrophilicity and oxidative stability compared to the tert-butylphenoxy group in Compound A.
Compound B: Methanol (Baseline Comparison)
- Structure : Simple alcohol (CH₃OH).
- Physical Properties: Property Methanol (4-Pentafluoroethyloxy-pyrrolidin-2-yl)-methanol (Estimated)* Boiling Point (°C) 64.7 >150 (due to larger molecular weight and polar groups) Density (g/cm³) 0.791 ~1.3–1.5 (fluorinated groups increase density) Solubility in Water Miscible Limited (fluorinated groups reduce hydrophilicity) *Estimated based on structural analogs .
Physicochemical and Functional Differences
- Thermal Stability : Fluorinated groups enhance thermal stability, making the compound more suitable for high-temperature applications than analogs like Compound A .
- Synthetic Challenges: The pentafluoroethyloxy group may complicate synthesis due to the need for specialized fluorination techniques, whereas Compound A uses conventional phenol coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
